molecular formula C10H7NO3 B1349214 2-phenyl-1,3-oxazole-4-carboxylic Acid CAS No. 23012-16-0

2-phenyl-1,3-oxazole-4-carboxylic Acid

Cat. No. B1349214
CAS RN: 23012-16-0
M. Wt: 189.17 g/mol
InChI Key: KQRWYYSDIFOTTP-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-oxazole-4-carboxylic Acid is a chemical compound with the molecular formula C10H7NO3 . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a part of a large number of drugs and biologically relevant molecules .


Synthesis Analysis

The synthesis of 2-phenyl-1,3-oxazole-4-carboxylic Acid and its derivatives often involves reactions of acid hydrazides or hydrazine with acid chlorides/carboxylic acids . The C-5 atom of 1,3-oxazoles resonates at δC = 145.41 or 145.60 ppm, revealing an upfield shift for this carbon atom, as a confirmation that the intramolecular cyclocondensation occurred .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

The C-5 atom of 1,3-oxazoles resonated at δC = 145.41 or 145.60 ppm, whereas the corresponding carbon of 4a,b at δC = 198.66 or 199.22 ppm, revealing an upfield shift for this carbon atom, as a confirmation that the intramolecular cyclocondensation occurred .


Physical And Chemical Properties Analysis

2-Phenyl-1,3-oxazole-4-carboxylic Acid has a molecular weight of 189.17 . It is a powder in physical form . The melting point is 205-210°C .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 2-Phenyloxazole-4-carboxylic acid, are versatile organic compounds used in various areas including organic synthesis . They can participate in a variety of organic reactions, such as substitution, elimination, oxidation, and coupling .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .

Polymers

Carboxylic acids have applications in the area of polymers as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .

Medicinal Chemistry

2-Phenyloxazole-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activities . Some compounds displayed good antibacterial activity against Staphylococcus aureus . For instance, Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .

Drug Design

The structure-activity relationships (SARs) of 2-Phenyloxazole-4-carboxylic acid derivatives have been studied for drug design . For example, N,5-diphenyloxazole-2-carboxamides, which mimicked ABT751, showed improved cytotoxicity compared with ABT751 .

Detection Methods

Different methods have been developed for the detection of carboxylic acids in various fields such as medicines, cosmetics, and food additives .

Safety And Hazards

While specific safety and hazard information for 2-phenyl-1,3-oxazole-4-carboxylic Acid is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling similar chemical compounds .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-phenyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRWYYSDIFOTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361224
Record name 2-phenyl-1,3-oxazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-1,3-oxazole-4-carboxylic Acid

CAS RN

23012-16-0
Record name 2-Phenyloxazole-4-carboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenyl-1,3-oxazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-oxazole-4-carboxylic acid
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Synthesis routes and methods

Procedure details

2-Phenyl-oxazole-4-carboxylic acid ethyl ester (500 mg, 2.30 mmol) was dissolved in a mixture of THF (2.3 mL) and MeOH (2.3 mL). To this was added NaOH (10% aqueous, 2.3 mL). The reaction mixture was stirred for 2 h, and was then diluted with EtOAc and washed with 1N HCl The aqueous layer was extracted with EtOAc and the combined organics were dried over Na2SO4, filtered and concentrated to give the product as a white solid (366 mg, 84%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research tell us about the reactivity of the carboxylic acid group in 2-phenyl-1,3-oxazole-4-carboxylic acid?

A1: The research [] demonstrates that 2-phenyl-1,3-oxazole-4-carboxylic acid can be coupled with amines, specifically methylamine in this case. This indicates that the carboxylic acid group retains its reactivity and can undergo typical amide bond formation reactions. This information is crucial for understanding the potential of this compound as a building block for more complex molecules, particularly in the context of synthesizing conjugates with biological relevance like the amino acid conjugates described in the study.

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